molecular formula C7H8BrClFNO B6177540 2-bromo-4-fluoro-6-methoxyaniline hydrochloride CAS No. 2551118-94-4

2-bromo-4-fluoro-6-methoxyaniline hydrochloride

Cat. No.: B6177540
CAS No.: 2551118-94-4
M. Wt: 256.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-fluoro-6-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-6-methoxyaniline hydrochloride typically involves the halogenation and methoxylation of aniline derivatives. One common method includes the bromination of 4-fluoro-2-methoxyaniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-6-methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-bromo-4-fluoro-6-methoxyaniline hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-6-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-fluoroaniline
  • 2-bromo-6-methoxyaniline
  • 4-fluoro-6-methoxyaniline

Comparison

Compared to similar compounds, 2-bromo-4-fluoro-6-methoxyaniline hydrochloride is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the aniline ring. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

2551118-94-4

Molecular Formula

C7H8BrClFNO

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.